1-(4-(4-Chlorophenyl)piperazino)-2-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)-1-propanone
Description
1-(4-(4-Chlorophenyl)piperazino)-2-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)-1-propanone is a synthetic compound featuring a piperazine core linked to a substituted pyridine moiety via a propanone bridge.
Properties
IUPAC Name |
1-[4-(4-chlorophenyl)piperazin-1-yl]-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]propan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18Cl2F3N3O/c1-12(17-16(21)10-13(11-25-17)19(22,23)24)18(28)27-8-6-26(7-9-27)15-4-2-14(20)3-5-15/h2-5,10-12H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILDZPNJBIOTOEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=N1)C(F)(F)F)Cl)C(=O)N2CCN(CC2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18Cl2F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound, also known as Etrasimod or SMR000169927, primarily targets the sphingosine-1-phosphate (S1P) receptor . The S1P receptor plays a crucial role in the immune system, particularly in the regulation of lymphocyte trafficking.
Mode of Action
Etrasimod is a selective modulator of the S1P receptor. It works by binding to the receptor and altering its activity. This modification of the S1P receptor activity results in the trapping of T cells (a type of white blood cell) in the lymph nodes. By preventing these T cells from entering the bloodstream and reaching other tissues, Etrasimod can help reduce inflammation.
Biochemical Pathways
The primary biochemical pathway affected by Etrasimod involves the immune response . By modulating the S1P receptor, Etrasimod affects the trafficking of T cells, which are key players in the immune system. This can lead to a decrease in inflammation, which is a common response of the immune system to injury or disease.
Pharmacokinetics
It has a protein binding rate of 97.9% and is primarily metabolized in the liver. The elimination half-life is approximately 30 hours, and it is excreted mainly through feces (82%) and to a lesser extent through the kidneys (5%).
Result of Action
The molecular and cellular effects of Etrasimod’s action primarily involve a reduction in inflammation. By trapping T cells in the lymph nodes and preventing them from contributing to inflammation in other tissues, Etrasimod can help manage conditions characterized by excessive inflammation, such as ulcerative colitis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The provided evidence highlights three compounds with partial structural or functional similarities:
Fipronil
- Structure: 5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-(trifluoromethyl)sulfinyl-1H-pyrazole-3-carbonitrile.
- Key Features : Pyrazole ring with sulfinyl and trifluoromethyl groups.
- Comparison :
- Structural Divergence : Unlike the target compound’s piperazine-pyridine scaffold, fipronil uses a pyrazole core. Both share trifluoromethyl and chloro substituents, which enhance lipophilicity and target binding.
- Functional Role : Fipronil is a broad-spectrum insecticide targeting GABA receptors . The target compound’s piperazine group may interact with neurotransmitter systems (e.g., serotonin or dopamine receptors), suggesting divergent biological pathways.
Ethiprole
- Structure: 5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-(ethylsulfinyl)-1H-pyrazole-3-carbonitrile.
- Key Features : Ethylsulfinyl group replaces fipronil’s trifluoromethylsulfinyl.
- Comparison: Substituent Effects: Ethiprole’s ethylsulfinyl group reduces electronegativity compared to fipronil, altering insecticidal selectivity . The target compound’s pyridine-trifluoromethyl group may confer distinct electronic properties affecting receptor affinity. Bioactivity: Ethiprole shares fipronil’s GABA receptor action but with modified potency. The target compound’s piperazine linker could enable interactions with non-GABA targets.
Pyrazon
- Structure: 5-amino-4-chloro-2-phenyl-3-(2H)-pyridazinone.
- Key Features: Pyridazinone core with phenyl and chloro substituents.
- Comparison: Heterocycle Differences: Pyrazon’s pyridazinone ring contrasts with the target’s pyridine and piperazine systems. Pyridazinones are associated with herbicidal activity (e.g., photosynthesis inhibition) . Functional Groups: Both compounds include chloro substituents, but the target’s trifluoromethyl group may enhance metabolic stability compared to pyrazon’s amino group.
Critical Analysis of Research Findings
- Structural Determinants of Activity: The target compound’s piperazine-pyridine architecture diverges significantly from pyrazole- or pyridazinone-based analogs. Piperazine derivatives often exhibit CNS activity, whereas pyridazinones (e.g., pyrazon) target plant systems . The trifluoromethyl group in both the target compound and fipronil/ethiprole enhances resistance to metabolic degradation, a critical factor in agrochemical design.
- Limitations in Existing Data: No direct studies comparing the target compound’s efficacy or mechanisms with the listed analogs were found in the provided evidence. Further research is needed to elucidate its biological targets, especially given its hybrid pharmacophore.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(4-(4-chlorophenyl)piperazino)-2-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)-1-propanone, and how can purity be ensured?
- Methodological Answer : Synthesis requires multi-step protocols involving piperazine coupling, chlorophenyl substitution, and ketone formation. Key steps include:
- Reagent selection : Use palladium catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura for pyridinyl groups) .
- Purity control : Employ HPLC (≥95% purity threshold) and NMR to verify structural integrity. Crystallization in ethanol/water mixtures improves yield .
- Challenges : Steric hindrance from the trifluoromethyl group necessitates prolonged reaction times (24–48 hrs) .
Q. How can researchers characterize the molecular structure of this compound with high confidence?
- Methodological Answer : Combine spectroscopic and crystallographic techniques:
- X-ray diffraction : Resolve bond angles and torsion angles (e.g., piperazine ring conformation) using single-crystal analysis .
- Mass spectrometry : Confirm molecular weight (634.12 g/mol) via high-resolution ESI-MS .
- NMR : Assign peaks using - and -NMR, focusing on the deshielded pyridinyl protons (δ 8.2–8.5 ppm) .
Advanced Research Questions
Q. What experimental strategies are recommended to resolve contradictions in biological activity data for this compound?
- Methodological Answer :
- Assay standardization : Use dose-response curves (IC values) across multiple cell lines to account for variability in receptor expression .
- Control experiments : Include positive controls (e.g., known kinase inhibitors) and validate target engagement via SPR (surface plasmon resonance) .
- Data reconciliation : Apply multivariate analysis to distinguish between off-target effects and true structure-activity relationships (SARs) .
Q. How can researchers investigate the compound’s mechanism of action when initial in vitro results conflict with computational predictions?
- Methodological Answer :
- Computational refinement : Re-dock the compound using cryo-EM or MD simulations to account for protein flexibility .
- Functional assays : Perform competitive binding assays (e.g., FRET-based) to validate predicted binding pockets .
- Metabolite profiling : Use LC-MS to rule out metabolic interference (e.g., CYP450-mediated degradation) .
Q. What methodologies are effective for studying the compound’s SAR, given its complex heterocyclic framework?
- Methodological Answer :
- Fragment-based design : Synthesize analogs with modified piperazino or pyridinyl groups to isolate pharmacophores .
- Free-energy perturbation (FEP) : Quantify contributions of substituents (e.g., trifluoromethyl vs. chloro groups) to binding affinity .
- In silico libraries : Generate 3D-QSAR models using CoMFA (Comparative Molecular Field Analysis) to prioritize synthetic targets .
Q. How should researchers address solubility limitations during in vivo studies?
- Methodological Answer :
- Co-solvent systems : Use PEG-400/water (70:30) or cyclodextrin complexes to enhance bioavailability .
- Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to improve aqueous solubility .
- In situ assays : Perform kinetic solubility studies in PBS (pH 7.4) and simulate gastrointestinal conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
